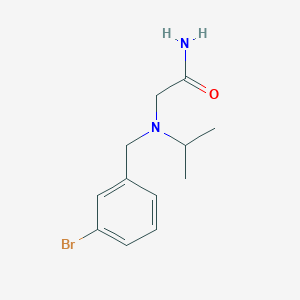
(6-t-Butoxypyridin-2-yl)magnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-tert-butoxypyridin-2-yl)magnesium chloride, 0.25 M in tetrahydrofuran (THF), is a specialized organomagnesium compound. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a pyridine ring substituted with a tert-butoxy group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-butoxypyridin-2-yl)magnesium chloride typically involves the reaction of 6-tert-butoxypyridine with magnesium in the presence of an alkyl halide, such as methyl chloride, in an anhydrous environment. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen to prevent the decomposition of the Grignard reagent. The product is then purified and standardized to a concentration of 0.25 M in THF.
Analyse Des Réactions Chimiques
Types of Reactions
(6-tert-butoxypyridin-2-yl)magnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The major products formed from these reactions are alcohols, substituted pyridines, and coupled organic molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-tert-butoxypyridin-2-yl)magnesium chloride is used in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in the construction of various organic frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals. It aids in the creation of molecules that can be further modified to produce active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its ability to form carbon-carbon bonds makes it a crucial reagent in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-tert-butoxypyridin-2-yl)magnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The tert-butoxy group at the 6-position of the pyridine ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmagnesium chloride: Another Grignard reagent used for similar purposes but lacks the steric hindrance provided by the tert-butoxy group.
Phenylmagnesium bromide: Used in similar nucleophilic addition reactions but has different reactivity due to the phenyl group.
Uniqueness
The presence of the tert-butoxy group in (6-tert-butoxypyridin-2-yl)magnesium chloride makes it unique compared to other Grignard reagents. This group provides steric hindrance, which can enhance the selectivity of the compound in certain reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C9H12ClMgNO |
|---|---|
Poids moléculaire |
209.95 g/mol |
Nom IUPAC |
magnesium;6-[(2-methylpropan-2-yl)oxy]-2H-pyridin-2-ide;chloride |
InChI |
InChI=1S/C9H12NO.ClH.Mg/c1-9(2,3)11-8-6-4-5-7-10-8;;/h4-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QBWFUTUYUQVBIF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=CC=C[C-]=N1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



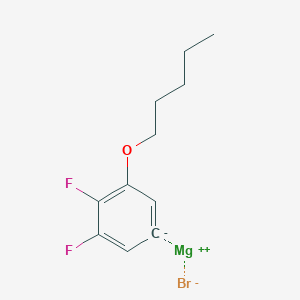
![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
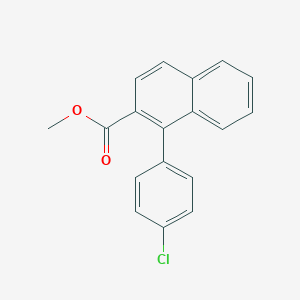
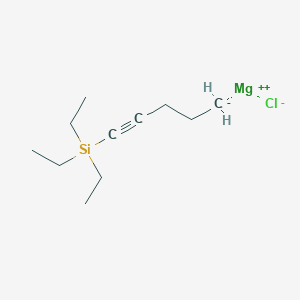
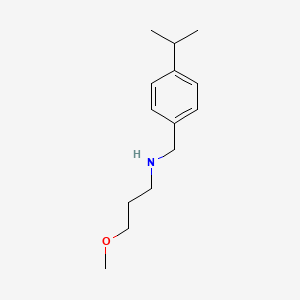

![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
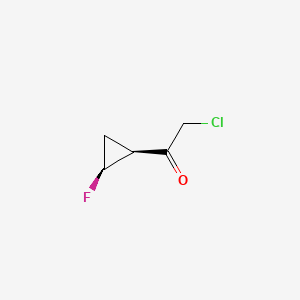
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)

![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)
